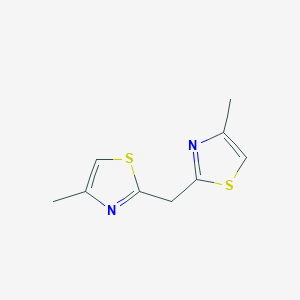

Bis(4-methylthiazol-2-yl)methylene

Description

Historical Context and Emergence in Heterocyclic Chemistry

The historical trajectory of Bis(4-methylthiazol-2-yl)methylene is not well-documented in dedicated studies. However, its emergence is intrinsically linked to the development of heterocyclic chemistry, particularly the chemistry of thiazoles and N-heterocyclic carbenes. Thiazole (B1198619) derivatives have long been a cornerstone in medicinal and materials chemistry due to their diverse biological activities and electronic properties. The conceptualization of this compound likely arose from the desire to create novel ligand architectures that could offer unique steric and electronic properties to metal centers. The development of stable N-heterocyclic carbenes in the late 20th century provided the foundational knowledge for exploring related structures, including those derived from thiazole.

Significance within Thiazole-Based Ligand Systems

The significance of this compound lies in its potential as a specialized ligand within the family of thiazole-based systems. The presence of two thiazole rings connected by a methylene (B1212753) bridge suggests it can act as a bidentate ligand, capable of chelating to a metal center. This chelation can enhance the stability of the resulting metal complex. The methyl groups on the thiazole rings can influence the steric environment around the metal center, which in turn can modulate the catalytic activity and selectivity of the complex. Furthermore, the electronic properties of the thiazole rings, being electron-rich, can impact the electron density at the metal center, influencing its reactivity.

Current Research Trajectories and Academic Relevance

While specific research trajectories for this compound are not widely published, its academic relevance can be situated within the ongoing exploration of novel ligand designs for catalysis and materials science. Research in the broader area of bis(azolyl)carbenes and their metal complexes is active, with a focus on developing new catalysts for a variety of organic transformations. The potential for this compound to form stable complexes with a range of transition metals makes it a candidate for investigation in areas such as cross-coupling reactions, polymerization, and the development of new materials with interesting photophysical or electronic properties. The academic pursuit in this field is driven by the continuous need for more efficient, selective, and sustainable chemical processes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are crucial for its identification and for predicting its behavior in chemical reactions.

| Property | Value |

| IUPAC Name | bis(4-methyl-1,3-thiazol-2-yl)methanone |

| CAS Number | 860180-92-3 |

| Molecular Formula | C9H8N2OS2 |

| Molecular Weight | 224.30 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis and Characterization

Synthetic Methodologies

A plausible, though not explicitly documented, route for the "methane" analogue could involve the reaction of 2-lithio-4-methylthiazole with a suitable one-carbon electrophile. The synthesis of the precursor, 2-lithio-4-methylthiazole, can be achieved by the deprotonation of 4-methylthiazole (B1212942) with a strong base like n-butyllithium.

Spectroscopic and Analytical Characterization

The characterization of this compound would rely on standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show signals corresponding to the methyl protons and the protons on the thiazole rings, as well as a characteristic signal for the bridging methylene protons. ¹³C NMR spectroscopy would provide information about the carbon framework, including a key signal for the methylene carbon.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic vibrational frequencies for the C-H, C=N, and C-S bonds within the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

X-ray Crystallography: For a crystalline sample, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths and angles.

Applications in Contemporary Research

While specific applications for this compound are not well-documented, its potential can be extrapolated from the known applications of related bis(azolyl) ligands and N-heterocyclic carbenes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDEFMTQJQHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC2=NC(=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 4 Methylthiazol 2 Yl Methylene

Modern Synthetic Approaches

The application of continuous flow chemistry offers significant advantages for the synthesis of complex heterocyclic molecules, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis. While specific research on the dedicated flow synthesis of Bis(4-methylthiazol-2-yl)methylene is not extensively documented, the principles and methodologies established for the continuous production of thiazole (B1198619) derivatives and other bis-heterocyclic compounds provide a strong foundation for its potential synthesis in a flow regime.

The synthesis of related bis-heterocyclic compounds, such as di(2-thiazolyl)methanone, has been noted to benefit from continuous flow reactors to ensure consistent product quality and yield. These processes often leverage the precise control of stoichiometry and temperature to minimize byproduct formation. The construction of the core thiazole ring, a key step in the synthesis of the target molecule, is well-suited to flow chemistry. The Hantzsch thiazole synthesis, a classical method involving the condensation of a-haloketones with thioamides, has been successfully adapted to continuous flow systems. These adaptations often result in significantly reduced reaction times and increased yields compared to traditional batch methods.

A potential flow chemistry approach to this compound could involve a multi-step sequence. An initial step could be the continuous flow synthesis of 4-methylthiazole (B1212942), followed by a subsequent C-C bond-forming reaction to create the methylene (B1212753) bridge. The formation of such a bridge between two heterocyclic rings can be achieved through various methods that are amenable to flow conditions. For instance, reactions involving the deprotonation of a methyl group on the thiazole ring followed by coupling with a suitable electrophile could be implemented in a flow reactor.

The use of packed-bed reactors containing immobilized reagents or catalysts is another strategy that could be employed. This approach facilitates product purification and can enhance reaction efficiency. For the synthesis of this compound, a packed-bed reactor containing a solid-supported base could be used to facilitate the key C-C bond formation step.

The table below outlines a hypothetical two-step flow process for the synthesis of this compound, drawing upon established flow chemistry methodologies for analogous transformations.

| Parameter | Step 1: 4-Methylthiazole Synthesis (Hantzsch Reaction) | Step 2: Methylene Bridge Formation |

|---|---|---|

| Reagents | Chloroacetone, Thioformamide | 4-Methylthiazole, Formaldehyde (B43269) (or equivalent), Acid/Base Catalyst |

| Solvent | Ethanol or Acetonitrile | Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |

| Reactor Type | Heated Microreactor or Coil Reactor | Packed-Bed Reactor with immobilized catalyst or Coil Reactor |

| Temperature | 80-120 °C | 100-150 °C |

| Residence Time | 5-15 minutes | 10-30 minutes |

| Pressure | 10-15 bar | 10-20 bar |

| Post-Reaction | In-line liquid-liquid extraction or quenching | In-line purification via scavenger resin or crystallization |

This proposed flow synthesis route highlights the potential for a more efficient, scalable, and safer production of this compound compared to traditional batch processing. The precise control over reaction conditions afforded by flow chemistry would be particularly beneficial in managing the reactivity of the intermediates and maximizing the yield of the desired product. Further research and development would be necessary to optimize the specific parameters for this synthesis.

A thorough investigation for scientific literature and spectroscopic data on the chemical compound this compound reveals a significant lack of available information. Extensive searches of scholarly databases and chemical repositories did not yield the specific, in-depth research findings required to populate the requested article on its advanced structural elucidation and spectroscopic characterization.

The highly specific nature of the query, focusing solely on detailed ¹H and ¹³C NMR spectral analysis, two-dimensional NMR techniques, dynamic NMR studies, and vibrational spectroscopy (IR and Raman), necessitates access to published research where this particular molecule has been synthesized and rigorously analyzed. At present, such comprehensive data for this compound does not appear to be publicly accessible.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline provided in the user request. The absence of primary research data, including data tables for NMR and vibrational spectroscopy, precludes the creation of the specified content.

To provide a comprehensive report as requested, further experimental research on the synthesis and spectroscopic analysis of this compound would be required.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No high-resolution mass spectrometry data for this compound is available in the reviewed literature.

X-ray Crystallography of this compound Single Crystals

No published X-ray crystallography studies on single crystals of this compound were found.

Determination of Solid-State Molecular Conformation

Information on the solid-state molecular conformation is not available.

Analysis of Intermolecular Interactions and Crystal Packing

Details regarding intermolecular interactions and crystal packing are absent from the literature.

Geometric Parameters and Bond Length/Angle Distributions

Specific geometric parameters, including bond lengths and angles for this compound, have not been reported.

Advanced Structural Elucidation and Spectroscopic Characterization

Coordination Chemistry

As a bidentate ligand, Bis(4-methylthiazol-2-yl)methylene is expected to form stable complexes with a variety of transition metals. The coordination would likely occur through the nitrogen atoms of the thiazole (B1198619) rings. The resulting chelate ring would enhance the thermodynamic stability of the metal complexes. The study of these complexes would contribute to the fundamental understanding of coordination chemistry, including the influence of ligand structure on the geometric and electronic properties of the metal center. One related documented example is the complexation of the similar ligand, bis(4-methyl-1,3-thiazol-2-yl)methane, with tungsten to form [WCl₂(C₉H₁₀N₂S₂)(CO)₃]. nih.gov

Materials Science

Thiazole-containing compounds are known to exhibit interesting photophysical and electronic properties. Metal complexes of this compound could potentially be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or as components of conductive polymers. The tunability of the ligand structure and the choice of the metal center would allow for the fine-tuning of the material's properties.

Catalysis

N-heterocyclic carbenes are highly effective ligands for a wide range of catalytic reactions. If this compound can indeed act as an NHC ligand, its metal complexes could be investigated as catalysts for various organic transformations. These could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, hydrosilylation, and polymerization reactions. The specific steric and electronic properties imparted by the this compound ligand could lead to catalysts with unique activity and selectivity. For instance, thiazol-2-ylidenes, the monomeric analogues, have been shown to be versatile ligands in transition-metal catalysis.

Reactivity Studies and Mechanistic Investigations

Electrophilic Substitution Reactions

The thiazole (B1198619) ring, a key component of "Bis(4-methylthiazol-2-yl)methylene," is an electron-rich heteroaromatic system. This inherent electron richness predisposes it to electrophilic substitution reactions. The natural position for electrophilic attack on a 2-aminothiazole (B372263) derivative is typically the C5 position, even when the amino group is acylated. However, in the case of "this compound," the substitution pattern of the thiazole rings and the nature of the bridging methylene (B1212753) group significantly influence the regioselectivity of such reactions.

Studies on related bis(thiazol-5-yl)phenyl methanes have demonstrated that the methylene bridge is susceptible to electrophilic substitution. For instance, the interaction of these compounds with aromatic aldehydes in the presence of a catalytic amount of hydrochloric acid leads to the formation of trisubstituted methane (B114726) derivatives. This suggests that the central carbon atom in "this compound" could also be a target for electrophiles, especially under acidic conditions that would favor the formation of a stabilized carbocation intermediate.

The substitution on the thiazole ring itself is also a plausible pathway. The methyl groups at the C4 position are activating, further enhancing the electron density of the ring. However, the C5 position is unsubstituted and would be the most likely site for electrophilic attack, analogous to other 2-substituted thiazoles. The specific conditions and the nature of the electrophile would ultimately determine the outcome of the reaction, potentially leading to a mixture of products substituted at the methylene bridge or the thiazole rings.

| Electrophile | Potential Reaction Site | Expected Product | Reference for Analogy |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | Methylene Bridge | Trisubstituted methane derivative | |

| Halogens (e.g., Br2, Cl2) | C5-position of thiazole ring | 5-Halo-substituted this compound | |

| Nitrating agents (e.g., HNO3/H2SO4) | C5-position of thiazole ring | 5-Nitro-substituted this compound | General electrophilic aromatic substitution principles |

Nucleophilic Attack and Addition Reactions

The electronic properties of "this compound" also allow for nucleophilic reactions,

Coordination Chemistry of Bis 4 Methylthiazol 2 Yl Methylene

Ligand Binding Modes and Coordination Geometries

The structural arrangement of bis(4-methylthiazol-2-yl)methylene, featuring two donor nitrogen atoms from the thiazole (B1198619) rings, predisposes it to act as a chelating ligand. The coordination versatility of this ligand is a key aspect of its chemistry.

This compound predominantly functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two thiazole rings. This mode of coordination leads to the formation of a stable six-membered chelate ring. A prime example of this bidentate chelation is observed in the tungsten(II) complex, [WCl₂(C₉H₁₀N₂S₂)(CO)₃]. In this complex, the bis(4-methyl-1,3-thiazol-2-yl)methane ligand coordinates to the tungsten atom through the imine nitrogen atoms of the thiazole rings mdpi.com.

While bidentate coordination is the most common, the potential for monodentate coordination exists, particularly in scenarios where the metal center is sterically hindered or if the reaction conditions favor the coordination of only one of the thiazole nitrogen atoms. However, documented examples of stable, isolated complexes exhibiting monodentate coordination of this compound are scarce in the current literature. The inherent flexibility of the methylene (B1212753) bridge would allow for one thiazole ring to rotate away from the metal center, but the entropic favorability of chelation makes bidentate coordination more likely.

Polydentate coordination beyond bidentate is not feasible for a single molecule of this compound as it only possesses two primary donor sites. However, it is conceivable for the ligand to act as a bridging ligand between two metal centers, with each nitrogen atom coordinating to a different metal ion. This would result in a binuclear or polynuclear complex.

The formation of a six-membered chelate ring upon bidentate coordination of this compound to a metal center is a key stabilizing factor for the resulting complex. The stability of such chelate rings is influenced by several factors, including the nature of the metal ion, the geometry of the complex, and the electronic properties of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

While the coordination chemistry of this compound with a wide array of transition metals is an active area of research, detailed characterization is available for a tungsten complex.

Tungsten (W): A heptacoordinate tungsten(II) complex, [WCl₂(C₉H₁₀N₂S₂)(CO)₃], has been synthesized and structurally characterized. In this complex, the bis(4-methylthiazol-2-yl)methane ligand acts as a bidentate N,N'-donor, chelating to the tungsten center. The complex exhibits a capped-octahedral coordination sphere mdpi.com.

For other transition metals, while direct synthesis with this compound is not extensively documented, the coordination chemistry of analogous bis(azole)methane ligands provides insights into the expected behavior. For instance, ruthenium(II) complexes with bis-imidazole methane-based ligands have been synthesized and characterized for their catalytic activity. It is plausible that similar synthetic strategies could be employed to prepare ruthenium complexes of this compound.

The following table summarizes the known and anticipated transition metal complexes of this compound and its analogs.

| Metal | Example Complex/Analog | Coordination Geometry | Notes |

| W | [WCl₂(C₉H₁₀N₂S₂)(CO)₃] | Capped-octahedral | Bidentate chelation through imine N atoms confirmed by X-ray crystallography. mdpi.com |

| Ru | [(η⁶-arene)RuCl(κ²-L)]⁺ (L = bis-imidazole methane) | Piano-stool | Analogous ruthenium complexes suggest potential for catalytic applications. |

| Cu, Ni, Co, Fe, Pt, Pd | Not explicitly reported for this compound | - | Research on related thiazole-containing ligands suggests that complexes with these metals are feasible and would likely exhibit square planar or octahedral geometries depending on the metal and other ligands present. |

The coordination chemistry of this compound with main group metals is a less explored area. However, studies on related ligands, such as bis(benzoxazol-2-yl)methanes, have shown that they can form stable complexes with main group elements like aluminum, gallium, and indium. In these complexes, the ligand is often deprotonated at the methylene bridge to form a methanide (B1207047) ligand, which then coordinates to the metal center.

It is conceivable that this compound could react with organometallic precursors of main group metals to form similar complexes. The coordination would likely involve the two nitrogen atoms of the thiazole rings, forming a six-membered chelate ring. The specific synthesis conditions would determine the final structure and stoichiometry of the complex.

| Metal Group | Potential Reactants | Expected Coordination |

| Group 13 (Al, Ga, In) | Organometallic precursors (e.g., AlMe₃) | Bidentate N,N'-chelation, potentially with deprotonation of the methylene bridge. |

There is currently a lack of specific research on the synthesis and characterization of lanthanide and actinide complexes with this compound. The coordination chemistry of f-block elements is often dominated by ligands with hard donor atoms like oxygen. However, nitrogen-donor ligands can also form stable complexes with lanthanides and actinides.

The relatively soft nature of the nitrogen donors in the thiazole rings might suggest a weaker interaction with the hard lanthanide and actinide ions. Nevertheless, the chelate effect provided by the bidentate nature of this compound could contribute to the formation of stable complexes. Further research is needed to explore the potential of this ligand in f-block chemistry, which could be of interest for applications in areas such as catalysis and materials science.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes involving the ligand this compound would rely on a suite of spectroscopic techniques to elucidate their electronic and geometric structures.

UV-Vis Spectroscopy of Electronic Transitions

UV-Vis spectroscopy would be a fundamental tool for probing the electronic transitions within metal complexes of this compound. The absorption bands observed would correspond to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. The positions and intensities of these bands would provide insights into the coordination geometry and the nature of the metal-ligand bonding.

Interactive Data Table: UV-Vis Spectroscopic Data Awaiting experimental data. This table would typically include columns for the metal complex, solvent, absorption maxima (λmax), and molar absorptivity (ε).

EPR Spectroscopy of Paramagnetic Complexes

For complexes with unpaired electrons, Electron Paramagnetic Resonance (EPR) spectroscopy would be employed to study their magnetic properties. The g-values and hyperfine coupling constants obtained from EPR spectra would offer detailed information about the electronic environment of the paramagnetic metal center, including the symmetry of the coordination sphere and the degree of covalency in the metal-ligand bonds.

Interactive Data Table: EPR Spectroscopic Parameters Awaiting experimental data. This table would present g-values (gx, gy, gz) and hyperfine coupling constants (A) for various paramagnetic complexes.

Resonance Raman and X-ray Absorption Spectroscopy

Resonance Raman spectroscopy could be utilized to selectively enhance the vibrational modes associated with the chromophoric part of the metal complex, providing detailed information about the ligand's coordination to the metal ion. X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), would offer precise information on the oxidation state of the metal and the local coordination environment, such as bond distances and coordination numbers.

Interactive Data Table: Key Vibrational Frequencies and XAS Data Awaiting experimental data. This table would list significant Resonance Raman vibrational frequencies and XAS-derived parameters like oxidation state and bond lengths.

Structural Analysis of Metal Complexes by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal complexes.

Metal Coordination Environments and Bond Metrics

X-ray diffraction studies would reveal the precise coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), as well as accurate measurements of bond lengths and angles between the metal and the coordinating atoms of the this compound ligand. This data is crucial for understanding the steric and electronic effects of the ligand on the complex's structure.

Interactive Data Table: Selected Bond Lengths and Angles Awaiting experimental data. This table would provide a comparative view of key bond lengths (M-N) and angles (N-M-N) for a series of metal complexes.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules such as Bis(4-methylthiazol-2-yl)methylene.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy structure on the potential energy surface. Conformational analysis, a broader exploration of the molecule's various spatial arrangements (conformers) arising from rotation around single bonds, is also crucial.

DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to identify the global minimum energy conformer. The key structural parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's shape, are determined. For this compound, the central C=C bond and the orientation of the two thiazole (B1198619) rings are of particular interest. The planarity or non-planarity of the system, dictated by the dihedral angles between the rings, significantly influences its electronic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=C (central) | 1.35 |

| C-N (thiazole) | 1.38 |

| C-S (thiazole) | 1.75 |

| **Bond Angles (°) ** | |

| Thiazole-C-Thiazole | 121.5 |

| C-N-C (thiazole) | 110.2 |

| **Dihedral Angles (°) ** | |

| Thiazole Ring Torsion | 15.0 |

Note: These are hypothetical values representative of what would be expected from DFT calculations.

The electronic behavior of a molecule is governed by its molecular orbitals. Of these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and electronic excitation properties.

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole rings and the central double bond, which are regions of high electron density. Conversely, the LUMO would likely be distributed over the same conjugated system, representing the most favorable region for accepting an electron. A smaller HOMO-LUMO gap would suggest a higher propensity for electronic transitions and potential color in the visible spectrum.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.1 |

Note: These are hypothetical values representative of what would be expected from DFT calculations.

DFT calculations are also invaluable for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the various protons and carbon atoms in this compound would be compared to a standard reference, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition with the highest oscillator strength corresponds to the maximum absorption wavelength (λmax), providing insight into the molecule's color and electronic behavior.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each peak represents a specific vibrational mode, such as C-H stretching, C=C stretching, or ring deformation, providing a vibrational fingerprint of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=C) | 115 ppm |

| ¹H NMR | Chemical Shift (thiazole H) | 7.2 ppm |

| UV-Vis | λmax | 310 nm |

| IR | C=C Stretch | 1650 cm⁻¹ |

Note: These are hypothetical values representative of what would be expected from computational predictions.

Ab Initio and Post-Hartree-Fock Calculations

For higher accuracy, particularly in describing electron correlation effects, ab initio methods beyond DFT can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark data for the electronic structure and energy of this compound. These methods are often used to validate the results obtained from more cost-effective DFT calculations.

Molecular Dynamics Simulations for Solution Behavior

While gas-phase calculations provide fundamental insights, the behavior of this compound in a solvent is often of practical interest. Molecular Dynamics (MD) simulations can model the explicit interactions between the solute molecule and a solvent over time. By simulating the system's trajectory, MD can reveal information about solvation effects on the molecule's conformation, the stability of different conformers in solution, and the local solvent structure around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties or activities. For this compound, QSAR models could be developed to predict its chemical reactivity or physical properties, such as solubility or partition coefficient, based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. Such models are valuable for screening derivatives and predicting their properties without the need for extensive synthesis and testing.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Host-Guest Chemistry

The structure of Bis(4-methylthiazol-2-yl)methylene provides multiple sites for non-covalent interactions, which are fundamental to its potential role in host-guest chemistry and self-assembly. These interactions include hydrogen bonding, π-π stacking, and weaker C-H...π forces, which collectively dictate the formation and stability of larger architectures.

Hydrogen bonds are highly directional and specific interactions crucial for the formation of robust supramolecular structures. nih.govthno.org The this compound molecule, while lacking classical hydrogen bond donors (like -OH or -NH), can act as a hydrogen bond acceptor through the nitrogen atoms of its two thiazole (B1198619) rings. The lone pair of electrons on the sp²-hybridized nitrogen can interact with suitable donor groups from guest molecules or solvents. uni-regensburg.de

Table 1: Potential Hydrogen Bond Interactions with this compound

| Donor Group (Guest) | Acceptor Atom (Host) | Interaction Type | Potential Significance |

| -OH (e.g., alcohol, phenol) | Thiazole Nitrogen | O-H···N | Directional control in co-crystal formation |

| -NH (e.g., amine, amide) | Thiazole Nitrogen | N-H···N | Formation of stable dimeric or polymeric chains |

| Acidic C-H | Thiazole Nitrogen | C-H···N | Weaker interaction contributing to overall stability |

The electron-rich thiazole rings of this compound make it a prime candidate for engaging in π-π stacking interactions. These non-covalent forces are fundamental in the organization of aromatic and heteroaromatic molecules in the solid state and in solution. thno.orgacs.org The stacking can occur between the thiazole rings of adjacent molecules, leading to the formation of columnar or layered structures. The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) significantly influences the properties of the resulting assembly. rsc.org

Research on various heteroaromatic systems, including those with thiazole and oxadiazole rings, has confirmed their propensity to form significant π-π stacking interactions, which are crucial for the stability of their crystal structures. rsc.orgnih.gov The stacking distance in such systems is typically in the range of 3.3 to 3.8 Å. epa.gov For this compound, the flexible methylene (B1212753) linker could allow the two thiazole rings to adopt conformations that facilitate either intramolecular or, more likely, intermolecular π-π stacking, contributing to the formation of ordered supramolecular polymers or networks.

In addition to strong hydrogen bonds and π-π stacking, weaker interactions such as C-H···π, C-H···S, and other van der Waals forces are critical for the stabilization of complex supramolecular architectures. conicet.gov.armdpi.com The methyl groups and the methylene bridge of this compound provide C-H bonds that can act as donors in C-H···π interactions with the aromatic thiazole rings of neighboring molecules.

Crystal structure analyses of related organometallic and organic compounds frequently reveal a network of these weaker interactions that collectively provide significant stabilization energy. nih.govmdpi.com For instance, studies on 1-(4-methylthiazol-2-yl)-3-phenylthiourea show intermolecular C–H···S interactions that influence the molecular conformation in the solid state. acs.org The sulfur atom in the thiazole ring can also act as a weak hydrogen bond acceptor. These varied and numerous weak interactions create a complex energy landscape that guides the self-assembly process towards the most thermodynamically stable superstructure.

Formation of Supramolecular Assemblies

The combination of a flexible methylene spacer and two coordinating thiazole units makes this compound a versatile building block, or ligand, for the construction of discrete and extended supramolecular structures, particularly through coordination with metal ions.

Metal-organic cages (MOCs) or polyhedra (MOPs) are discrete, cavity-containing structures formed by the self-assembly of metal ions and organic ligands. rsc.orgfrontiersin.org Ligands with two distinct binding sites, like this compound, are ideal candidates for forming such assemblies. When combined with metal ions that have specific coordination geometries (e.g., square-planar Pd(II) or Pt(II), or octahedral Fe(II) or Co(II)), these components can assemble into well-defined cage structures, such as M₂L₄ or M₄L₆ stoichiometries. rsc.orgnih.gov

While there are no specific reports of cages built from this compound, the principle has been widely demonstrated with analogous bis-bidentate or bis-monodentate ligands containing pyridine (B92270), pyrazole, or other heterocyclic units. mdpi.comacs.org The formation of these cages is driven by the thermodynamic favorability of the final, highly symmetric structure. The internal cavity of such a cage could potentially encapsulate guest molecules, leading to applications in sensing, catalysis, or drug delivery. frontiersin.org The size and shape of the resulting cage would be dictated by the length and flexibility of the methylene bridge and the coordination angle of the metal ion.

Table 2: Hypothetical Metal-Organic Cages with this compound (L)

| Metal Ion (M) | Coordination Geometry | Potential Cage Stoichiometry | Resulting Shape |

| Pd(II), Pt(II) | Square Planar | M₂L₄ | Tetragonal prism or related structure |

| Fe(II), Co(II), Zn(II) | Tetrahedral/Octahedral | M₄L₆ | Tetrahedron |

| Cu(II) | Distorted Octahedral | MₙL₂ₙ | Various polyhedra depending on conditions |

When the interactions between building blocks lead to repeating units in one, two, or three dimensions, coordination polymers or metal-organic frameworks (MOFs) are formed. mdpi.com The ditopic nature of this compound makes it a suitable linker for connecting metal centers into extended networks. The flexibility of the methylene spacer could allow for the formation of various network topologies, from simple 1D chains to more complex 2D or 3D interpenetrated frameworks.

The scientific literature contains numerous examples of coordination polymers constructed from thiazole-based ligands. mdpi.comworktribe.com For instance, metallo-supramolecular polymers have been synthesized using thiazolothiazole-based spacers, which exhibit interesting electronic and material properties. researchgate.netresearchgate.net The self-assembly process is governed by the interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the ligand. Non-covalent interactions, such as π-π stacking between the thiazole rings of adjacent polymer chains, would further stabilize the resulting network structure.

Crystallization-Driven Self-Assembly

There is no available research describing the crystallization-driven self-assembly of this compound. The literature does not provide any data or discussion on its ability to form well-defined nano- or microstructures through crystallization processes in solution or in the solid state.

Advanced Materials Applications of Bis 4 Methylthiazol 2 Yl Methylene and Its Derivatives

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The integration of thiazole-containing ligands, such as derivatives of Bis(4-methylthiazol-2-yl)methylene, into porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has opened new avenues for creating materials with exceptional properties. The nitrogen and sulfur heteroatoms in the thiazole (B1198619) rings act as effective coordination sites for metal ions in MOFs and provide strong, directional covalent bonds in COFs.

Design and Synthesis of Thiazole-Linked Frameworks

The design of thiazole-linked frameworks leverages the geometry and electronic nature of the thiazole unit to construct robust and functional porous materials. The synthesis of these frameworks often involves solvothermal or multicomponent reactions.

For instance, stable thiazole-linked COFs (TZ-COFs) have been synthesized through a one-pot, three-component reaction involving aldehydes, amines, and elemental sulfur. acs.orgmdpi.com This method proceeds via a C–H functionalization and oxidative annulation process under transition-metal-free conditions, offering an efficient route to highly crystalline and stable frameworks. acs.orgmdpi.com Similarly, thiazolo[5,4-d]thiazole (B1587360) (TzTz)-based COFs have been prepared through condensation reactions of building blocks like 2,4,6-triformylphloroglucinol or 1,3,5-benzenetricarboxaldehyde with dithiooxamide. doi.org

In the realm of MOFs, thiazole-based ligands are designed to incorporate specific functionalities. Ligands are often categorized based on their coordinating groups, such as TTZ-based pyridine (B92270) and TTZ-based carboxylic acid types. researchgate.net For example, a zinc-based MOF, {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}n, was synthesized using bis(imidazol-1-yl)methane (a structural analogue to bis(thiazolyl)methane) and terephthalic acid, demonstrating the versatility of such methylene-bridged bis-heterocyclic linkers in forming 3D frameworks. mdpi.com The synthesis typically occurs under solvothermal conditions, where the components self-assemble into the final crystalline structure. mdpi.com

Table 1: Synthesis Methods for Thiazole-Linked Frameworks

| Framework Type | Synthesis Method | Key Reactants | Conditions | Reference |

|---|---|---|---|---|

| Thiazole-Linked COFs (TZ-COFs) | Three-component assembly | Aldehydes, amines, elemental sulfur | Transition-metal-free, mild conditions | acs.orgmdpi.com |

| Thiazolo[5,4-d]thiazole-based COFs | Condensation reaction | Triformylphloroglucinol, dithiooxamide | Solvothermal | doi.org |

| Zinc-based MOF | Mixed-ligand solvothermal reaction | Zinc nitrate, bis(imidazol-1-yl)methane, terephthalic acid | DMF/EtOH/H₂O, 100 °C | mdpi.com |

Structural Characterization of Porous Materials

The characterization of thiazole-linked porous materials is crucial to understanding their structure-property relationships. A variety of analytical techniques are employed to confirm their successful synthesis and to determine their physical characteristics.

Powder X-ray diffraction (PXRD) is fundamental for confirming the crystallinity and phase purity of the synthesized frameworks. For TZ-COFs, PXRD patterns show high levels of crystallinity, which is indicative of long-range order. researchgate.net The porous nature of these materials is typically evaluated by nitrogen sorption studies at 77 K. For example, thiazolo[5,4-d]thiazole-based porous organic polymers have shown high BET surface areas, with values up to 563 m²/g, confirming their permanent porosity. doi.org A zinc-based MOF incorporating a bis(imidazol-1-yl)methane linker exhibited a BET surface area of 417 m²/g, as calculated from CO₂ adsorption data, indicating a microporous structure. mdpi.com

Table 2: Structural Properties of Thiazole-Based Porous Materials

| Material | BET Surface Area (m²/g) | Porosity Type | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]thiazole-based Polymer (MeTzTzP) | 563 | Microporous | N₂ sorption, TGA, IR | doi.org |

| Thiazolo[5,4-d]thiazole-based Polymer (OMeTzTzP) | 533 | Microporous | N₂ sorption, TGA, IR | doi.org |

| [Zn(1,3-BDC)Dptztz] MOF | 417 (from CO₂) | Microporous | Single Crystal XRD, N₂/CO₂ sorption | mdpi.com |

| Thiazole-Linked COFs (TZ-COFs) | High | Microporous | PXRD, N₂ sorption, FT-IR, ssNMR | researchgate.net |

Polymeric Materials

Derivatives of this compound are valuable building blocks for creating advanced polymeric materials. The thiazole moiety can be incorporated into either the main chain or the side chains of a polymer, imparting specific electronic, optical, and thermal properties.

Incorporation into Main Chain and Side Chain Polymers

The synthesis of polymers containing thiazole units can be achieved through various polymerization techniques. For main-chain polymers, methods like multicomponent polymerization and Suzuki coupling are common. For instance, fused heterocyclic conjugated polymers with imidazo[2,1-b]thiazole (B1210989) units in the main chain have been synthesized via an efficient multicomponent polymerization approach.

Side-chain functionalization offers another versatile strategy. This can be done either by polymerizing monomers that already contain the desired thiazole-functionalized side chain or by post-polymerization modification. psu.edu The latter approach often involves starting with a reactive polymer backbone and subsequently attaching the thiazole-containing groups. psu.edu For example, polythiophenes have been functionalized with thiazole heterocycles on their side chains to create materials for electroluminescent applications. psu.edu

Functional Polymers for Specific Applications

The incorporation of thiazole units leads to polymers with a wide range of functionalities, making them suitable for applications in electronics, thermoelectrics, and solar cells.

Organic Electronics: Polythiophenes functionalized with thiazole side chains have been investigated as electroluminescent polymers for use in polymeric light-emitting diodes (PLEDs). psu.edu The electron-deficient nature of the thiazole substituent can enhance electro-emission. psu.edu

Organic Thermoelectrics: An all-acceptor homopolymer based on thiazole imide with branched ethylene (B1197577) glycol side chains has been shown to exhibit high n-type electrical conductivity (up to 34 S cm⁻¹) when doped. nih.gov This demonstrates that incorporating electron-deficient thiazole units into the polymer backbone is an effective strategy for enhancing n-type thermoelectric performance. nih.gov

Organic Solar Cells: Thiazole-based polymer donors have been developed for use in organic solar cells. Through strategies like fluorination and side-chain engineering, the aggregation behaviors of these polymers can be controlled, leading to significant power conversion efficiencies. rsc.org For instance, binary and ternary organic solar cells based on these polymers have achieved efficiencies of 12.55% and 19.03%, respectively. rsc.org

Table 3: Applications of Thiazole-Containing Functional Polymers

| Polymer Type | Functional Unit | Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| Polythiophene Derivative | Thiazole Side Chain | Polymeric Light-Emitting Diodes (PLEDs) | Enhanced electro-emission | psu.edu |

| Thiazole Imide Homopolymer | Thiazole Imide Main Chain | Organic Thermoelectrics (n-type) | Conductivity up to 34 S cm⁻¹ | nih.gov |

| Thiazole-based Donor Polymer | Ester-substituted Thiazole Main Chain | Organic Solar Cells | PCE up to 19.03% (ternary) | rsc.org |

Sensors and Detection Systems

The unique electronic and coordination properties of the thiazole ring make its derivatives, including those of this compound, excellent candidates for the development of chemical sensors. These sensors can operate through various mechanisms, such as fluorescence quenching or enhancement, and colorimetric changes.

Thiazole-containing compounds have been successfully employed as chemosensors for detecting a range of analytes, including metal ions. For example, bis(pyrrol-2-yl-methyleneamine) derivatives, which are structurally analogous to bis(thiazol-2-yl)methylene compounds, have been synthesized and shown to act as highly selective "off-on" fluorescence sensors for Zn²⁺ ions. nih.gov These sensors also exhibited a "naked-eye" colorimetric response, changing color upon binding with the metal ion. nih.gov The detection limits for these sensors were found to be at the parts-per-million level, demonstrating their high sensitivity. nih.gov

Furthermore, luminescent MOFs constructed from thiazole-based linkers are promising for sensor applications. mdpi.com The porous nature of MOFs allows for the pre-concentration of analytes within their channels, which can significantly enhance sensor sensitivity. mdpi.com The interaction between the analyte and the thiazole units within the framework can modulate the luminescent properties of the MOF, providing a detectable signal. Linkers containing exposed nitrogen atoms, such as those in thiazole rings, are particularly effective for sensing guests with protic groups through hydrogen bonding interactions. mdpi.com

Chemo- and Biosensors (focus on chemical recognition)

Derivatives of this compound are extensively explored as chemosensors for the detection of various analytes, particularly metal ions. The nitrogen and sulfur atoms within the thiazole rings act as effective coordination sites for metal ions, leading to detectable changes in their photophysical properties.

Thiazole-based chemosensors have demonstrated high selectivity and sensitivity for a range of metal ions. For instance, a thiazole-formulated azomethine compound, synthesized through the condensation of 3,5-dimethyl aniline (B41778) and 4-methylthiazole-5-carboxaldehyde, has been shown to be a three-way detector for mercury ions (Hg²⁺) in aqueous media. beilstein-journals.orgacs.org This compound exhibits a low band gap, making it suitable for optical applications. acs.org The interaction with Hg²⁺ induces a noticeable color change and fluorescence quenching, allowing for colorimetric and fluorometric detection. beilstein-journals.org

Another example is the use of a bis(methylene)bis(5-bromo-2-hydroxyl salicyloylhydrazone) ligand as a multifunctional fluorescent sensor for Cu²⁺, Ni²⁺, Co²⁺, and Fe²⁺ ions. nih.govnih.gov The coordination of these metal ions to the ligand results in a decrease in fluorescence intensity, providing a clear signal for their presence. nih.govnih.gov The binding stoichiometry for Cu²⁺ was determined to be 1:2 (ligand to metal). nih.govnih.gov

Furthermore, thiazole derivatives have been investigated for their ability to recognize anions. While specific examples for this compound are limited, the broader class of thiazole-containing compounds shows promise in this area.

Table 1: Performance of Thiazole-Derivative-Based Chemosensors for Metal Ion Detection

| Sensor Compound | Analyte | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|---|

| Thiazole-formulated azomethine | Hg²⁺ | Colorimetric/Fluorometric | Not Specified | Not Specified | beilstein-journals.orgacs.org |

| Bis(methylene)bis(5-bromo-2-hydroxyl salicyloylhydrazone) | Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺ | Fluorescent | Not Specified | Not Specified | nih.govnih.gov |

| Isoxazolidine (B1194047) Derivative | Hg(II) | Optical (Film) | 0.025 µM | 0–4.0 µM | mdpi.com |

| AgNPs@GO/IL@SPCE | Methyl Parathion | Electrochemical | 0.009 µmol L⁻¹ | 0.025 to 200 µmol L⁻¹ | rsc.org |

Optical and Electrochemical Sensing Mechanisms

The sensing capabilities of this compound derivatives are rooted in various optical and electrochemical mechanisms that are triggered upon interaction with an analyte.

Optical Sensing Mechanisms:

The primary optical sensing mechanisms for these compounds include fluorescence quenching or enhancement, and colorimetric changes. These phenomena are often governed by processes such as:

Intramolecular Charge Transfer (ILCT): In many thiazole-based sensors, the molecule possesses donor and acceptor moieties. Upon excitation, an intramolecular charge transfer occurs. The binding of an analyte can modulate this process, leading to a shift in the absorption or emission spectra. For example, the interaction of a thiazole-formulated azomethine with Hg²⁺ ions results in a blueshift in the UV-vis absorbance and fluorescence quenching, which is attributed to metal-mediated ILCT. beilstein-journals.org

Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence is initially quenched by a nearby electron-donating or -accepting group. Interaction with an analyte can inhibit this PET process, leading to a "turn-on" fluorescence response.

Excited-State Intramolecular Proton Transfer (ESIPT): Some thiazole derivatives with hydroxyl groups in proximity to the thiazole nitrogen can undergo ESIPT. The binding of an analyte can interfere with this process, causing a change in the fluorescence emission. For instance, a novel isoxazolidine derivative functions as a pH sensor based on the ESIPT mechanism, where the emission intensity is significantly enhanced in the deprotonated form. mdpi.com

Electrochemical Sensing Mechanisms:

Electrochemical sensors based on this compound derivatives operate by transducing the chemical recognition event into an electrical signal. This can occur through several mechanisms:

Catalytic Oxidation/Reduction: The thiazole derivative, or its metal complex, can be immobilized on an electrode surface. The binding of an analyte can catalyze its oxidation or reduction at the electrode, generating a measurable current.

Changes in Electrode Surface Properties: The adsorption of the analyte onto the sensor-modified electrode can alter the properties of the electrode-solution interface, such as capacitance or impedance. These changes can be measured using techniques like electrochemical impedance spectroscopy (EIS). For example, phenothiazinyl-thiazolyl-hydrazine derivatives have been shown to act as corrosion inhibitors for carbon steel by adsorbing onto the metal surface, a process that can be studied using electrochemical methods. researchgate.net

Redox Activity of the Complex: The complexation of a metal ion by the thiazole ligand can change the redox potential of the metal or the ligand itself. This change can be detected by voltammetric techniques.

The development of nanocomposites, such as those incorporating silver nanoparticles (AgNPs) and graphene oxide (GO), can significantly enhance the performance of electrochemical sensors by improving conductivity and the active surface area. rsc.org

Catalysis and Electrocatalysis

The ability of the thiazole nitrogen and sulfur atoms to coordinate with metal centers makes this compound and its derivatives valuable ligands in catalysis. They can be employed in both homogeneous and heterogeneous catalytic systems, as well as in photocatalysis.

Homogeneous Catalysis with Metal Complexes

Metal complexes of this compound and related thiazole-containing ligands have shown significant activity as homogeneous catalysts in a variety of organic transformations. The electronic properties and steric hindrance of the ligand can be tuned by modifying the substituents on the thiazole rings, thereby influencing the catalytic activity and selectivity of the metal center.

A notable application is in C-H bond activation and functionalization reactions. For instance, yttrium(III) dialkyl and dihydride complexes supported by tridentate {N,N,N} monoanionic methylthiazole- or benzothiazole-amidopyridinate ligands have been demonstrated as effective catalysts for the intramolecular hydroamination/cyclization of various aminoalkenes. researchgate.net

Furthermore, copper(II) complexes of bis(methylene)bis(5-bromo-2-hydroxyl salicyloylhydrazone) have been shown to catalyze A³ coupling reactions (aldehyde-alkyne-amine) under ambient conditions with a 1 mol% catalyst loading, producing chiral propargylamine (B41283) derivatives in high yields. nih.govnih.gov

Table 2: Homogeneous Catalysis with Thiazole-Derivative Metal Complexes

| Catalyst | Reaction | Substrate | Product | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Y(III)-methylthiazole-amidopyridinate complex | Intramolecular hydroamination/cyclization | Aminoalkenes | Cyclic amines | Not Specified | researchgate.net |

| Cu(II)-bis(methylene)bis(5-bromo-2-hydroxyl salicyloylhydrazone) | A³ Coupling | Aldehyde, Alkyne, Amine | Chiral propargylamines | Ambient temperature, 24 h | nih.govnih.gov |

| Dimeric copper(II) bromide complex | Kharasch–Sosnovsky reaction | Alkenes | Allylic benzoates | Not Specified | mdpi.com |

Heterogeneous Catalysis and Supported Systems

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, derivatives of this compound have been immobilized on various solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

One strategy involves the use of biopolymers like chitosan (B1678972) as a support. A cross-linked chitosan hydrogel has been used as a biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. This heterogeneous system offers mild reaction conditions, reduced reaction times, and high yields, with the catalyst being reusable multiple times without a significant loss of activity. beilstein-journals.orgacs.org

Another approach is the immobilization of metal complexes onto inorganic supports. For example, a copper(II) bis-thiazole complex has been supported on silica (B1680970) nanoparticles. This heterogeneous catalyst demonstrated high efficiency in the click synthesis of 1,2,3-triazoles. researchgate.net Similarly, a dual-atom Pt catalyst supported on mesoporous graphitic carbon nitride (mpg-C₃N₄) has shown excellent performance in the selective hydrogenation of nitrobenzene (B124822) to aniline and benzaldehyde (B42025) to benzyl (B1604629) alcohol. nih.gov

Table 3: Performance of Heterogeneous Catalysts Based on Thiazole Derivatives

| Catalyst System | Reaction | Conversion/Yield | Reusability | Reference |

|---|---|---|---|---|

| Thiazole derivatives on cross-linked chitosan hydrogel | Thiazole synthesis | High yields | Reusable for multiple cycles | beilstein-journals.orgacs.org |

| Copper(II) bis-thiazole complex on silica nanoparticles | Click synthesis of 1,2,3-triazoles | High efficiency | Reusable | researchgate.net |

| Pt₂/mpg-C₃N₄ | Hydrogenation of nitrobenzene | >99% conversion | At least 10 times | nih.gov |

| Pt₂/mpg-C₃N₄ | Hydrogenation of benzaldehyde | >99% conversion | At least 5 times | nih.gov |

Photocatalysis and Energy Conversion (excluding energy output efficiency/yield)

Thiazole-containing compounds, including derivatives of this compound, are being investigated for their potential in photocatalysis and solar energy conversion. Their ability to absorb light and participate in electron transfer processes makes them suitable candidates for driving chemical reactions with light energy.

The core principle of photocatalysis involves the absorption of a photon by the photocatalyst, which promotes an electron to a higher energy level, creating an electron-hole pair. This excited state can then initiate redox reactions with adsorbed molecules. Thiazole-based organic semiconductors are of interest in this field due to their tunable electronic properties. researchgate.net

While direct applications of this compound in photocatalytic energy conversion are still emerging, related thiazole derivatives have been incorporated into more complex systems. For example, thiazole-containing dyes have been used as sensitizers in dye-sensitized solar cells, where they absorb light and inject electrons into a semiconductor material. researchgate.net Additionally, thiazole units have been integrated into the structure of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to create materials for photocatalytic applications, such as the degradation of organic pollutants. csic.es The thiazole moiety can act as an electron-accepting unit, which can facilitate charge separation and enhance photocatalytic activity. researchgate.net

The development of red-light absorbing photocatalysts is an active area of research, and organic molecules, including those with thiazole components, are being explored for their ability to drive chemical transformations using lower energy light. beilstein-journals.org

Synthesis and Study of Bis 4 Methylthiazol 2 Yl Methylene Derivatives and Analogues

Structural Modifications and Their Synthetic Routes

The synthesis of bis(thiazolyl)methane derivatives often involves multi-step procedures, starting from readily available precursors. A common strategy is the Hantzsch thiazole (B1198619) synthesis, which allows for the construction of the thiazole ring itself. For the creation of the bis-thiazole framework, subsequent coupling reactions are employed.

One of the primary methods for creating the methylene (B1212753) bridge between two thiazole units is through the reaction of a suitable thiazole derivative with a linking agent. For instance, the reaction of 2-amino-4-methylthiazole (B167648) with formaldehyde (B43269) can lead to the formation of a bis(4-methylthiazol-2-yl)methane derivative. researchgate.net Variations of this approach include the use of other aldehydes and ketones to introduce substituents on the methylene bridge.

The synthesis of more complex derivatives often starts with the preparation of functionalized thiourea (B124793) precursors. These can then be cyclized with α-haloketones to yield the desired thiazole rings. For example, 1,1'-(1,3-phenylene)bis(thiourea) can be reacted with 2-chloro-1-phenylethanone derivatives to produce N¹,N³-bis(4-phenylthiazol-2-yl)benzene-1,3-diamine. nih.gov This modular approach allows for the introduction of a wide variety of substituents on both the thiazole rings and the linker.

Another synthetic strategy involves the reaction of thiosemicarbazone derivatives with α-halocarbonyl compounds. This method has been employed to synthesize a range of thiazolyl-pyrazole derivatives, demonstrating the versatility of these synthetic routes for creating diverse molecular architectures. nih.gov For example, 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides react with hydrazonoyl chlorides or bromoacetyl derivatives to yield various thiazolyl-pyrazole compounds. nih.gov

The following table summarizes some of the synthetic routes used for preparing bis-thiazole derivatives:

| Starting Materials | Reagents | Product Type | Reference |

| 1,1'-(1,3-Phenylene)bis(thiourea), 2-chloro-1-phenylethanone derivatives | Triethylamine, Ethanol | N¹,N³-bis(4-phenylthiazol-2-yl)benzene-1,3-diamines | nih.gov |

| 3-[(4-Hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid, α-haloketones | Sodium acetate, 2-Propanol | Functionalized N,N-disubstituted 2-aminothiazoles | researchgate.netsemanticscholar.org |

| 2-[Bis(methylthio)methylene]malononitrile, Cysteamine | Ethanol | 2-(Thiazolidin-2-ylidene)malononitrile | nih.gov |

| 1-(1-Aryl ethylidene)thiosemicarbazide, Substituted phenacyl bromides | Isopropanol | N-(1-arylethylidene)-N′-(4-arylthiazol-2-yl)hydrazines | tandfonline.com |

| Bis(thiosemicarbazones), Phenacyl bromide derivatives | Triethylamine, Ethanol/DMF | Bis(4-arylthiazoles) linked to a piperazine (B1678402) core | arkat-usa.org |

These synthetic methodologies provide a robust toolbox for the creation of a wide array of bis(4-methylthiazol-2-yl)methylene derivatives with tailored structural features.

Impact of Substituents on Electronic and Structural Properties

The electronic and structural properties of this compound derivatives are highly sensitive to the nature and position of substituents on the thiazole rings and the bridging unit. These modifications can influence the ligand's conformation, electron density distribution, and ultimately, its coordination behavior and the properties of its metal complexes.

X-ray crystallography has been instrumental in elucidating the solid-state structures of these compounds and their metal complexes. For instance, the crystal structure of [WCl₂(C₉H₁₀N₂S₂)(CO)₃], a tungsten complex of bis(4-methyl-1,3-thiazol-2-yl)methane, reveals a heptacoordinate tungsten(II) center with a capped-octahedral geometry. nih.gov The bis(4-methylthiazol-2-yl)methane ligand coordinates to the metal center through the imine nitrogen atoms of the thiazole rings. nih.gov The W-N bond distances in this complex are influenced by the electronic properties of the ligand. nih.gov

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the thiazole rings. A study on benzothiazole (B30560) derivatives showed that the presence of an electron-donating group like -CH₃ and an electron-withdrawing group like -NO₂ has a pronounced effect on the optoelectronic properties. mdpi.com Such substitutions can tune the HOMO-LUMO energy gap, which is crucial for applications in materials science. mdpi.com

Computational studies, such as Density Functional Theory (DFT), are often employed to complement experimental findings. These calculations can provide insights into the molecular orbitals, charge distribution, and other electronic parameters that are not easily accessible through experimental techniques. For a binary complex involving a thiazole derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine parameters like ionization potential, electron affinity, and global hardness, providing a deeper understanding of its structural properties. researchgate.net

The following table presents selected crystallographic data for a tungsten complex of a bis(4-methylthiazol-2-yl)methane ligand, illustrating the structural parameters that can be determined.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 8.6876 (17) | nih.gov |

| b (Å) | 12.912 (2) | nih.gov |

| c (Å) | 14.851 (3) | nih.gov |

| β (°) | 105.550 (3) | nih.gov |

| Volume (ų) | 1604.9 (5) | nih.gov |

| W-N Bond Distances (Å) | Longer than in related nitrile complexes | nih.gov |

These data highlight the precise structural information that can be obtained and used to understand the impact of the ligand architecture on the coordination geometry.

Comparative Studies of Reactivity and Coordination Behavior

The reactivity and coordination behavior of this compound derivatives are central to their application as ligands in supramolecular chemistry. The presence of two nitrogen donor atoms in the thiazole rings allows these molecules to act as bidentate chelating ligands, forming stable complexes with a variety of metal ions.

Comparative studies have shown that the nature of the metal ion and the specific substituents on the ligand framework dictate the stoichiometry and geometry of the resulting metal complexes. For example, the reaction of 6,6′-bis(4-methylthiazol-2-yl)-2,2′-bipyridine, a tetradentate ligand, with divalent transition metal ions like Co(II), Ni(II), Cu(II), Cd(II), and Hg(II) leads to the formation of mononuclear [M(L)]²⁺ complexes. researchgate.net In contrast, its reaction with monovalent Cu(I) and Ag(I) ions results in dinuclear double-stranded helicate species [M₂(L)₂]²⁺. researchgate.net This demonstrates how the coordination preference of the metal ion can direct the self-assembly process.

The flexibility of the methylene bridge in this compound allows the two thiazole rings to adopt various orientations, enabling the formation of different types of coordination complexes. The chelating properties of bis(4-methylthiazol-2-yl)methane are believed to impart additional stability to its metal complexes compared to analogous monodentate ligands. nih.gov

The reactivity of the thiazole ring itself can also be exploited for further functionalization. For instance, the carbon atom at the 5-position of the thiazole ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups that can modulate the ligand's properties or serve as secondary binding sites. semanticscholar.org

Development of Libraries for High-Throughput Screening

The modular nature of the synthesis of this compound derivatives makes them ideal candidates for the development of compound libraries for high-throughput screening. By systematically varying the substituents on the thiazole rings and the bridging unit, a large number of structurally diverse compounds can be generated.

These libraries can then be screened for desirable properties in materials science and catalysis. For example, the electronic properties of the ligands can be tuned to influence the photophysical or electrochemical properties of their metal complexes, which is relevant for applications in areas like organic light-emitting diodes (OLEDs) or molecular sensors. The catalytic activity of metal complexes is also highly dependent on the ligand environment, and high-throughput screening of a ligand library can accelerate the discovery of new and efficient catalysts.

While the primary focus of many studies on thiazole derivatives has been on their biological activity, the synthetic methodologies are readily adaptable for the creation of libraries for materials and catalysis research. The ability to generate a wide range of ligands with systematically varied steric and electronic properties is a key advantage in the rational design of functional molecules. For instance, the synthesis of a small library of 4-aryl(thiazol-2-yl)hydrazones has been demonstrated using microwave-assisted synthesis, a technique well-suited for rapid library generation. tandfonline.com

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Pathways

While the fundamental synthesis of bis-thiazole structures is established, a deeper understanding of the reactivity of the central methylene (B1212753) bridge and the thiazole (B1198619) rings is an area ripe for exploration. Future research could focus on:

Functionalization of the Methylene Bridge: The methylene group serves as a key linker and its reactivity is a gateway to novel derivatives. Research into reactions such as oxidation, halogenation, or the introduction of more complex substituents at this position could lead to compounds with altered electronic properties and steric profiles. Studies on related bis(thiazol-5-yl)methanes have shown that the methylene bridge can be a site for further chemical transformations. semanticscholar.org

Cycloaddition Reactions: The thiazole rings themselves can potentially participate in various cycloaddition reactions. Investigating the dienophilic or dipolarophilic nature of the thiazole moieties in bis(4-methylthiazol-2-yl)methylene could unlock pathways to complex polycyclic and heterocyclic systems. The exploration of cycloaddition reactions has been a fruitful avenue in the chemistry of related thiazole-containing compounds. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: The thiazole rings offer positions that could be amenable to modern cross-coupling methodologies. Exploring Suzuki, Stille, or Buchwald-Hartwig type reactions at the C-5 position of the thiazole rings would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups, thus creating extensive libraries of new derivatives for screening.

Rational Design of Next-Generation Ligands and Materials

The bis-thiazole framework is an attractive scaffold for the design of new ligands for coordination chemistry and functional materials. The concept of rational design, which involves the targeted modification of a molecule to achieve a specific function, is highly applicable here. researchgate.netresearchgate.netnih.govcardiff.ac.uk

Enzyme Inhibitors and Therapeutic Agents: Thiazole and bis-thiazole derivatives have demonstrated a wide range of biological activities, including as enzyme inhibitors and anticancer agents. researchgate.netnih.govtandfonline.comsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net Future work should focus on the rational design of this compound derivatives as potent and selective inhibitors of specific enzymes implicated in disease. For instance, modifications to the substituents on the thiazole rings can significantly impact binding affinity and selectivity for a target protein. cardiff.ac.uk The development of PROteolysis TArgeting Chimeras (PROTACs) incorporating a thiazole moiety has also shown promise, suggesting a potential application for this compound in targeted protein degradation. dtu.dk

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole rings are excellent coordination sites for metal ions. The synthesis and characterization of coordination polymers and MOFs based on this compound as a ligand could lead to new materials with interesting catalytic, sensing, or gas storage properties. The study of metal complexes with related thiazole-containing ligands has already indicated their potential in materials science. ajchem-a.com

Interdisciplinary Research with Advanced Characterization Techniques

To fully unlock the potential of this compound and its derivatives, an interdisciplinary approach combining synthesis, biological evaluation, and advanced characterization is essential.

Advanced Spectroscopic and Crystallographic Analysis: While standard techniques like NMR, IR, and mass spectrometry are crucial for routine characterization semanticscholar.orgtandfonline.comnih.govresearchgate.netnih.govmdpi.com, the application of more advanced methods can provide deeper structural insights. For example, solid-state NMR and detailed X-ray crystallographic studies of the parent compound and its derivatives can reveal subtle conformational features and intermolecular interactions that govern their properties.

Surface Chemistry and Nanomaterials: The interaction of this compound with surfaces and nanoparticles is a promising area of research. Techniques like surface-enhanced Raman spectroscopy (SERS) could be employed to study the adsorption behavior and orientation of these molecules on metallic surfaces, which is relevant for applications in sensing and catalysis. science.gov

Integrated Computational and Experimental Studies: A synergistic approach that combines experimental synthesis and testing with computational modeling is crucial for accelerating the discovery process. researchgate.netresearchgate.netajchem-a.comscience.govdergipark.org.trdntb.gov.uaresearchgate.net Computational studies can guide synthetic efforts by predicting the most promising derivatives for a particular application, thereby saving time and resources.

Theoretical Prediction and Validation of Novel Properties

Computational chemistry offers powerful tools to predict and understand the properties of molecules before they are synthesized. For this compound, theoretical studies can pave the way for the discovery of novel applications.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular geometry, electronic structure (such as HOMO and LUMO energies), and vibrational frequencies. science.govdergipark.org.trdntb.gov.ua These calculations can provide insights into the reactivity, stability, and potential spectroscopic signatures of new derivatives.

Molecular Docking and QSAR Studies: For the development of new therapeutic agents, molecular docking can be used to predict how derivatives of this compound might bind to the active site of a target protein. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build models that correlate the structural features of a series of compounds with their biological activity, thus guiding the design of more potent molecules. researchgate.net

In Silico ADMET Prediction: In the context of drug discovery, it is crucial to consider the pharmacokinetic properties of a compound. In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel this compound derivatives, helping to identify candidates with favorable drug-like properties early in the development pipeline. dergipark.org.tr

Q & A

Q. Q1: What are optimized synthetic routes for Bis(4-methylthiazol-2-yl)methylene derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of thiazole derivatives often involves multi-step reactions. For example:

- Step 1: Cyclization of precursors (e.g., 4-methylthiazole-2-carbaldehyde) with methylene donors under reflux in polar aprotic solvents like DMSO (18 hours, 65% yield) .

- Step 2: Purification via recrystallization (water-ethanol mixture) to achieve >95% purity .

- Critical Parameters: Prolonged reflux (>12 hours) improves cyclization but risks decomposition. Catalyst choice (e.g., POCl₃) accelerates ring closure but may introduce side products .

Q. Q2: How can researchers validate the structural integrity of this compound analogs?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR: Confirm methylene bridge integration (δ 4.1–4.3 ppm) and thiazole ring protons (δ 7.2–7.5 ppm) .

- HR-MS: Exact mass matching (e.g., M+1 ion at m/z 405.0863 for a related thiazole derivative) .

- HPLC Purity: RP-HPLC with C18 columns (purity >98%, tR 9–12 minutes) .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., substituent position) affect the biological activity of this compound analogs?